![molecular formula C17H20N2O2 B2834212 N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]cyclopropanecarboxamide CAS No. 941960-40-3](/img/structure/B2834212.png)
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]cyclopropanecarboxamide
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Description
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]cyclopropanecarboxamide, also known as CPCCOEt, is a compound that has gained attention in the scientific community due to its potential as a tool for studying the metabotropic glutamate receptor subtype 1 (mGluR1). This receptor is involved in a variety of physiological processes, including synaptic plasticity, learning, and memory. CPCCOEt has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied.
Scientific Research Applications
- Activation Control : The NLRP3 inflammasome activation involves two steps: priming (signal 1) and activation (signal 2). Signal 1 is induced by NF-κB activation, leading to upregulation of NLRP3 and pro-IL-1β .
Organocatalysis and Medicinal Chemistry
While not directly related to the compound, it’s interesting to note that N-heterocyclic carbenes (NHCs) have gained prominence as organocatalysts for constructing biologically significant molecules. These stable and synthetically accessible compounds have found applications in medicinal chemistry .
Stability and Synthesis
The first N-heterocyclic carbene, 1,3-di(adamantyl)imidazol-2-ylidene (IAd), demonstrated remarkable stability and ease of synthesis. This discovery led to an explosion of research in this field .
properties
IUPAC Name |
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c20-16(11-3-4-11)18-14-7-8-15-13(10-14)2-1-9-19(15)17(21)12-5-6-12/h7-8,10-12H,1-6,9H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQXQSVSWMMQXKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)C3CC3)N(C1)C(=O)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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